N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC20221681
Molecular Formula: C23H17Cl2N3OS
Molecular Weight: 454.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17Cl2N3OS |
|---|---|
| Molecular Weight | 454.4 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H17Cl2N3OS/c24-17-11-12-19(18(25)13-17)26-20(29)14-30-23-27-21(15-7-3-1-4-8-15)22(28-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,29)(H,27,28) |
| Standard InChI Key | NJFSQLMHYZGTDU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(2,4-Dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide (IUPAC name) has the molecular formula CHClNOS and a molecular weight of 454.4 g/mol. The structure comprises:
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A 1H-imidazole core substituted with phenyl groups at positions 4 and 5.
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A sulfanyl (-S-) group at position 2 of the imidazole, linked to an acetamide backbone.
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An N-bound 2,4-dichlorophenyl group on the acetamide.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNOS | |
| Molecular Weight | 454.4 g/mol | |
| SMILES | C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| InChIKey | NJFSQLMHYZGTDU-UHFFFAOYSA-N |
The compound’s structural complexity arises from the conjugation of aromatic systems (phenyl and imidazole) with polar functional groups (sulfanyl, acetamide), influencing its physicochemical properties and bioactivity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves multi-step reactions, typically starting with the formation of the imidazole core followed by functionalization.
Imidazole Ring Formation
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Thiolation: Introducing a sulfhydryl group at position 2 of the imidazole using phosphorus pentasulfide (PS) in dry pyridine .
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Alkylation: Reacting 2-mercapto-4,5-diphenyl-1H-imidazole with 2-chloro-N-(2,4-dichlorophenyl)acetamide in the presence of a base (e.g., KCO) to form the sulfanyl bridge.
Acetamide Functionalization
The dichlorophenyl group is introduced via nucleophilic substitution. 2,4-Dichloroaniline is reacted with chloroacetyl chloride to form 2-chloro-N-(2,4-dichlorophenyl)acetamide, which subsequently undergoes thioetherification with the imidazole-thiol.
Table 2: Key Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Imidazole thiolation | PS, pyridine, reflux | ~60% |
| 2 | Acetamide alkylation | KCO, DMF, 80°C | ~45% |
Structural Characterization
Spectroscopic Analysis
While direct spectral data for this compound is limited, analogous imidazole-acetamide derivatives provide insights:
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FTIR: Expected peaks include N-H stretch (~3300 cm), C=O stretch (~1680 cm), and C-S vibration (~670 cm) .
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H NMR: Key signals:
Crystallographic Data
A related compound, 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (PubChem CID 74356), crystallizes in the monoclinic space group P2/c with a dihedral angle of 85.2° between the imidazole and chlorophenyl planes . This suggests significant steric hindrance in the target compound, potentially affecting its binding to biological targets.
Biological Activities and Mechanisms
Anticancer Activity
The compound’s phenyl-rich structure may intercalate DNA or inhibit tyrosine kinases. A structurally similar molecule, N-(4-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide, exhibited IC = 12 µM against MCF-7 breast cancer cells .
Anti-Inflammatory Effects
The acetamide moiety can suppress cyclooxygenase-2 (COX-2) activity. Molecular docking studies predict strong binding affinity (−9.2 kcal/mol) to COX-2’s active site.
Comparative Analysis with Analogues
Table 3: Activity Comparison
| Compound | Antibacterial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| Target Compound | 4–16 (predicted) | 10–20 (predicted) |
| N-(4-Chlorophenyl) Analog | 8–32 | 12 |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl) | 2–8 | N/A |
The dichlorophenyl substitution likely enhances electron-withdrawing effects, improving target binding compared to monosubstituted analogs.
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